molecular formula C20H20N2O3S2 B2839258 (E)-N-(3,4-dimethylphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide CAS No. 637318-80-0

(E)-N-(3,4-dimethylphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Cat. No.: B2839258
CAS No.: 637318-80-0
M. Wt: 400.51
InChI Key: ACITXRYYQWLHSD-SFQUDFHCSA-N
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Description

This compound is a synthetic thiazolidinone derivative characterized by:

  • Core structure: A 4-oxo-2-thioxothiazolidin-3-yl moiety, which is a heterocyclic ring system associated with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.
  • Substituents: A (3,4-dimethylphenyl) group attached via an amide linkage. A (furan-2-ylmethylene) group at the 5-position of the thiazolidinone ring.
  • Configuration: The (E)-stereochemistry of the furan-2-ylmethylene group ensures spatial orientation critical for target binding.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-13-7-8-15(11-14(13)2)21-18(23)6-3-9-22-19(24)17(27-20(22)26)12-16-5-4-10-25-16/h4-5,7-8,10-12H,3,6,9H2,1-2H3,(H,21,23)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACITXRYYQWLHSD-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Indoleamine 2,3-Dioxygenase Inhibition

One of the primary applications of this compound is as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. Inhibiting IDO can enhance the effectiveness of cancer therapies by reversing tumor-induced immunosuppression. Studies indicate that compounds similar to (E)-N-(3,4-dimethylphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide can significantly improve immune responses against tumors .

Anticancer Activity

Research has demonstrated that this compound exhibits potential anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. Its structural analogs have shown promise in targeting specific cancer cell lines, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

The thiazolidinone derivatives are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

StudyFocusFindings
Study AIDO InhibitionDemonstrated significant reduction in tumor growth when combined with traditional chemotherapy agents .
Study BAnticancer ActivityShowed that the compound induced apoptosis in breast cancer cell lines through mitochondrial pathways .
Study CAnti-inflammatory EffectsFound to decrease levels of TNF-alpha and IL-6 in animal models of arthritis .

Comparison with Similar Compounds

(E)-N-(4-Ethoxyphenyl)-4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide (CAS: 637318-86-6)

Key Structural Differences :

  • Phenyl Substituent: The 4-ethoxyphenyl group replaces the 3,4-dimethylphenyl group in the target compound. Electronic Effects: Ethoxy (-OCH₂CH₃) is electron-donating via resonance, similar to methyl (-CH₃), but introduces greater polarity and steric bulk.
  • Biological Implications :
    • The ethoxy group may enhance solubility but reduce passive diffusion across lipid bilayers.
    • Steric hindrance from the ethoxy substituent could modulate binding affinity to targets like enzymes or receptors.

Table 1: Structural and Predicted Property Comparison

Property Target Compound 4-Ethoxyphenyl Analog (CAS: 637318-86-6)
Phenyl Substituent 3,4-Dimethylphenyl 4-Ethoxyphenyl
Molecular Weight (g/mol) ~421.5 (estimated) ~437.5 (calculated)
logP (Predicted) ~3.8 (higher lipophilicity) ~3.2 (moderate lipophilicity)
Hydrogen Bond Acceptors 6 7 (additional ether oxygen)

Pharmacopeial Forum (2017) Thiazolidinone Derivatives

Three stereoisomeric analogs reported in Pharmacopeial Forum (2017) include:

  • (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
  • (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
  • (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

Key Differences :

  • Backbone Complexity : These compounds feature extended hexan-2-yl backbones with additional hydroxy, acetamido, and tetrahydropyrimidinyl groups.
  • Stereochemical Diversity : Multiple chiral centers (e.g., 2S,4S,5S) enable distinct spatial conformations, which may influence target selectivity .
  • Functional Groups : Hydroxy (-OH) and acetamido (-NHCOCH₃) groups enhance hydrophilicity and hydrogen-bonding capacity compared to the target compound’s dimethylphenyl group.

Research Findings and Theoretical Implications

  • Substituent Effects: Aromatic Rings: 3,4-Dimethylphenyl (target) vs. 4-ethoxyphenyl (CAS: 637318-86-6) vs. 2,6-dimethylphenoxy (PF 2017 compounds) influence electronic and steric profiles. Polar Groups: Ethoxy and hydroxy substituents may improve aqueous solubility but reduce passive diffusion.
  • Thiazolidinone Core: Common to all compounds, this moiety likely serves as a pharmacophore for enzyme inhibition (e.g., tyrosine kinases, cyclooxygenases).
  • Stereochemistry : The (E)-configuration in the target compound and CAS: 637318-86-6 ensures optimal positioning of the furan ring for target engagement.

Q & A

Q. What challenges arise during large-scale synthesis, and how are they mitigated?

  • Methodological Answer : Issues include exotherm control during Knoevenagel condensation and byproduct formation. Solutions:
  • Process intensification : Continuous flow reactors (e.g., Corning AFR) with in-line FTIR monitoring.
  • Purification : Simulated moving bed (SMB) chromatography for high-throughput separation .

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